2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
The compound “2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This results in new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of this compound is derived from the benzo[de]isoquinoline-1,3-dione system . It contains an amino group, which is introduced through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This leads to the formation of new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Scientific Research Applications
Synthesis and Chemical Properties
Novel Isoquinolino Derivatives Synthesis : The synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives, including benzo[de]isoquinoline-1,3-dione frameworks, through the Pictet–Spengler reaction demonstrates the versatility of these compounds in organic chemistry. These frameworks offer unique properties for further chemical modifications and applications in materials science (Tsai et al., 2018).
Materials Science and Electronics
Thermally Activated Delayed Fluorescent Emitters : The use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters showcases its potential in the development of high-efficiency red TADF devices for electronics and display technologies (Yun & Lee, 2017).
Biological and Biomedical Applications
Protease Inactivation : N-(sulfonyloxy)phthalimides and analogous 1H-benz[de]isoquinoline-1,3(2H)-diones have shown potent inactivation of chymotrypsin and related serine proteases, suggesting their potential in developing therapeutic agents targeting specific proteases (Neumann & Gütschow, 1994).
Fluorescent Probes for Biological Imaging : The construction of fluorescent probes based on benzo[de]isoquinoline-1,3(2H)-dione derivatives for detecting reducing agents like DTT illustrates their utility in biological imaging and biochemistry research. Such probes offer fast response times, high selectivity, and low cytotoxicity, ideal for cellular imaging applications (Sun et al., 2018).
Chemosensors
Anion Detection Chemosensors : Derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and shown high chemosensor selectivity in the determination of anions, highlighting their potential in analytical chemistry for sensing applications (Tolpygin et al., 2012).
Mechanism of Action
Future Directions
The future directions for this compound could involve further investigation into its chemosensor selectivity in the determination of anions . Additionally, the synthesis process could be optimized, and the compound could be further functionalized to create imines, amines, thioureas, and hydrazones .
Properties
IUPAC Name |
2-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20-17-11-4-7-15-8-5-12-18(19(15)17)21(29)26(20)13-6-14-30-22-23-24-25-27(22)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXNYDXJMUFWLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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